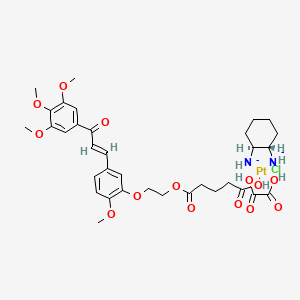
Multi-target Pt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Multi-target platinum compounds are a class of chemical compounds that have gained significant attention in recent years due to their ability to interact with multiple biological targets simultaneously. These compounds are particularly valuable in the field of medicinal chemistry, where they are being explored for their potential to treat complex diseases such as cancer, which often involve multiple pathways and targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of multi-target platinum compounds typically involves the coordination of platinum with various ligands. One common method is the reaction of platinum salts with organic ligands under controlled conditions. For example, platinum(II) chloride can be reacted with ligands such as amines or phosphines in the presence of a base to form the desired complex .
Industrial Production Methods
Industrial production of multi-target platinum compounds often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Multi-target platinum compounds can undergo various types of chemical reactions, including:
Oxidation: Platinum compounds can be oxidized to higher oxidation states, which can alter their reactivity and biological activity.
Substitution: Ligands in platinum complexes can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions of multi-target platinum compounds include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands like amines, phosphines, and carboxylates. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific ligands and conditions used. For example, oxidation of platinum(II) complexes can yield platinum(IV) complexes, while substitution reactions can produce a wide range of platinum-ligand complexes with varying biological activities .
科学的研究の応用
Multi-target platinum compounds have a wide range of scientific research applications, including:
作用機序
The mechanism of action of multi-target platinum compounds involves their ability to interact with multiple molecular targets within a biological system. This can include binding to DNA, proteins, and other cellular components, leading to the disruption of critical cellular processes. For example, platinum compounds can form cross-links with DNA, inhibiting replication and transcription, which is particularly useful in cancer treatment . Additionally, these compounds can interact with proteins involved in cell signaling pathways, further enhancing their therapeutic potential .
類似化合物との比較
Multi-target platinum compounds are unique in their ability to interact with multiple targets simultaneously, which sets them apart from traditional single-target drugs. Similar compounds include other multi-target metal complexes, such as ruthenium and gold complexes, which also exhibit multi-target activity but may differ in their specific targets and mechanisms of action . The uniqueness of multi-target platinum compounds lies in their versatility and broad range of applications, making them valuable tools in both research and therapeutic settings .
List of Similar Compounds
- Ruthenium complexes
- Gold complexes
- Copper complexes
- Iron complexes
These compounds share the multi-target approach but differ in their specific chemical properties and biological activities .
特性
分子式 |
C34H44ClN2O14Pt-2 |
|---|---|
分子量 |
935.3 g/mol |
IUPAC名 |
[(1S,2S)-2-azanidylcyclohexyl]azanide;chloroplatinum;5-[2-[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenoxy]ethoxy]-5-oxopentanoic acid;oxalic acid |
InChI |
InChI=1S/C26H30O10.C6H12N2.C2H2O4.ClH.Pt/c1-31-20-11-9-17(14-21(20)35-12-13-36-25(30)7-5-6-24(28)29)8-10-19(27)18-15-22(32-2)26(34-4)23(16-18)33-3;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,28,29);5-8H,1-4H2;(H,3,4)(H,5,6);1H;/q;-2;;;+1/p-1/b10-8+;;;;/t;5-,6-;;;/m.0.../s1 |
InChIキー |
CKSCPBUCOHQFOM-MODYJWQLSA-M |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.C1CC[C@@H]([C@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


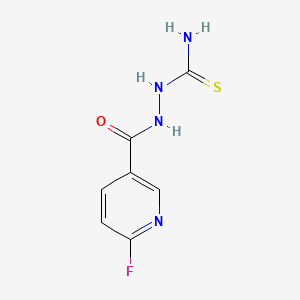
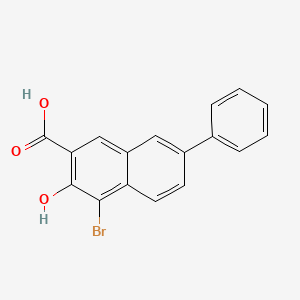
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)


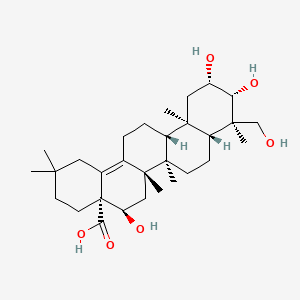

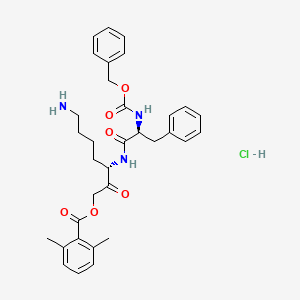
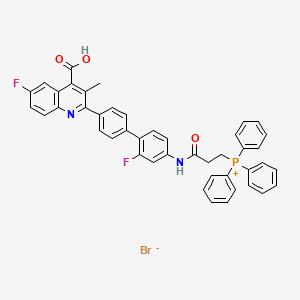
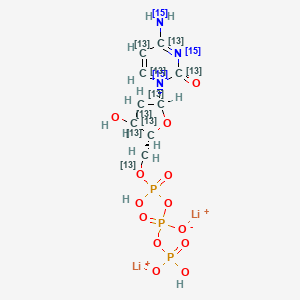
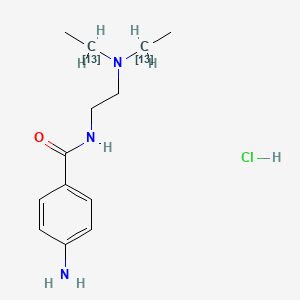
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)

![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
